
Panaxacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panaxacol is a natural compound that is found in the roots of Panax notoginseng, a traditional Chinese medicinal herb. It belongs to the family of saponins, which are known for their therapeutic properties. Panaxacol has been extensively studied for its potential use in treating various diseases due to its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
Traditional uses, chemical diversity, and biological activities of Panax L. (Araliaceae) A Review
Panax L. from the Araliaceae family, recognized globally and traditionally used in East Asian ethnomedicinal systems, is valued for regulating bodily functions and as adjuvant therapy for various conditions such as tumor and traumatic hemorrhagic shock. The genus Panax boasts at least 760 isolated chemical compounds including saponins, flavonoids, polysaccharides, steroids, and phenols. Particularly, triterpenoid saponins and polysaccharides have been extensively studied, demonstrating a wide range of biological activities such as antineoplastic, anti-inflammatory, hepatorenal protective, neuroprotective, immunoregulatory, cardioprotective, and antidiabetic properties. Further exploration of Panax's therapeutic potential in nutraceutical and pharmaceutical products is encouraged, emphasizing the need for detailed phytochemical, pharmacology, and clinical research to establish modern medication guidelines and understand the molecular basis of herbal synergistic actions (Liu, Xu, & Wang, 2020).
Cardiovascular Health
Saponins of Panax notoginseng Chemistry, cellular targets and therapeutic opportunities in cardiovascular diseases
Saponins from Panax notoginseng have shown significant therapeutic potential against cardiovascular diseases (CVDs), leading to clinical trials. The review stresses the importance of establishing a PNS compounds library to correlate functions with structures and integrating network pharmacology for the future development of these natural compounds as new vascular medicine (Liu et al., 2014).
Aging and Cellular Senescence
Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases Panax notoginseng has been lauded for its life-preserving and medicinal properties, playing a significant role in treating microcirculatory disturbances, inflammation, trauma, and as a tonic. Recent pharmacological research has unearthed new functions, emphasizing its pharmacological function on lifespan extension, anti-vascular aging, anti-brain aging, anti-cancer properties, and more, setting the stage for a deeper understanding of Panax notoginseng's anti-aging effects and promoting its clinical application (Zhao et al., 2017).
Cytotoxic Polyacetylenes
Synthesis and absolute configurations of the cytotoxic polyacetylenes isolated from the callus of Panax ginseng This study focused on the synthesis of panaxacol and dihydropanaxacol, cytotoxic polyacetylenes isolated from the callus of Panax ginseng. The absolute configurations of these compounds were determined, contributing to the understanding of their structures and potential medicinal properties (Fujimoto, Satoh, Takeuchi, & Kirisawa, 1990).
Propriétés
Numéro CAS |
106828-96-0 |
|---|---|
Nom du produit |
Panaxacol |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1 |
Clé InChI |
VNLATJUGAZKQEH-IAGOWNOFSA-N |
SMILES isomérique |
CCCCCCC[C@H]([C@@H](CC#CC#CC(=O)CC)O)O |
SMILES |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
SMILES canonique |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
Autres numéros CAS |
106828-96-0 |
Synonymes |
panaxacol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




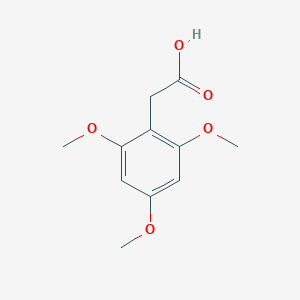
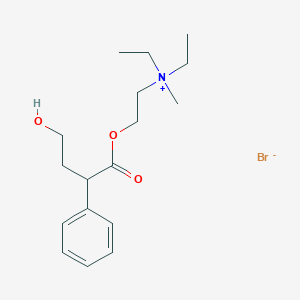
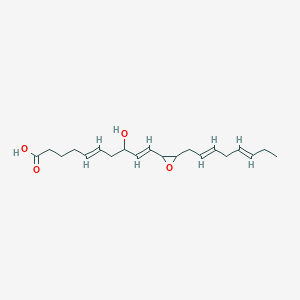
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
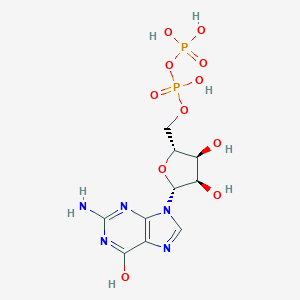


![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)


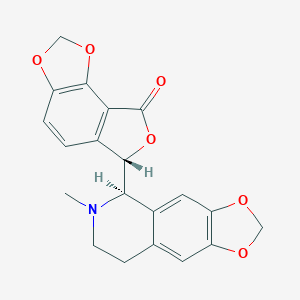
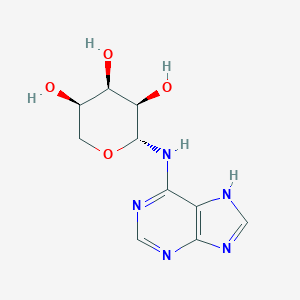
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)